1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline is a complex organic compound with the molecular formula and a molecular weight of approximately 240.62 g/mol. This compound features a unique isoquinoline structure, characterized by a fused bicyclic system that includes a nitrogen atom in one of the rings. The presence of chlorine, fluorine, methyl, and nitro substituents contributes to its distinctive chemical properties and potential biological activities .
The chemical reactivity of 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline can be attributed to the electron-withdrawing effects of the nitro group and the halogen substituents. These groups can facilitate electrophilic substitutions, nucleophilic attacks, and other transformations typical of aromatic compounds. For instance, reactions involving nucleophiles may lead to regioselective substitutions at positions influenced by steric and electronic factors, similar to those observed in related nitroquinoline derivatives .
Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group is known to enhance the bioactivity of heterocyclic compounds by participating in redox reactions within biological systems. Specific studies have highlighted that isoquinoline derivatives can interact with various biological targets, potentially leading to therapeutic applications in treating infections or cancer .
The synthesis of 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline typically involves multi-step synthetic routes. Common methods include:
These methods often require careful control of reaction conditions to ensure selectivity and yield .
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new drugs targeting various diseases, including bacterial infections and cancer. Additionally, its unique structure could be explored in material science for developing novel functional materials or sensors .
Interaction studies involving 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline focus on its binding affinity to biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent. Preliminary data suggest that similar compounds can exhibit significant interactions with enzymes involved in metabolic pathways, influencing their activity and stability .
Several compounds share structural similarities with 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 2-Chloro-7-nitroquinoline | Contains a nitro group but lacks additional halogens | 0.91 |
| 6-Chloro-2-methyl-3-nitropyridine | Features a methyl group but different ring structure | 0.81 |
| 2-Chloro-3-nitro-6-phenylpyridine | Contains phenyl substitution affecting reactivity | 0.79 |
| 2-Chloro-4,6-dimethyl-3-nitropyridine | Methyl substitutions alter electronic properties | 0.78 |
The unique combination of chlorine, fluorine, methyl, and nitro groups in 1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline sets it apart from these similar compounds, potentially influencing its reactivity and biological activity in distinctive ways .
The presence of one nitro group, one chlorine atom and one fluorine atom imparts significant dipole character, whereas the fused aromatic skeleton and a methyl substituent contribute hydrophobic surface area. As a result, the molecule displays amphiphilic behaviour: it is only sparingly miscible with highly protic media such as water but dissolves readily in moderately polar aprotic or halogenated solvents [1] [2].
| Solvent (25 °C) | Relative polarity | Qualitative solubility | Principal driving forces |
|---|---|---|---|
| Water | High | very low | unfavourable hydrogen-bond donation, limited surface wetting [1] |
| Methanol | High | moderate | dipole interaction with nitro oxygen atoms, π-stacking disfavoured by hydrogen bonding [1] |
| Ethanol | High | moderate | as for methanol, slightly reduced polarity [1] |
| Acetone | Moderate | good | dipole–dipole alignment with carbonyl group, aprotic medium prevents competing hydrogen bonds [1] |
| Dichloromethane | Low–moderate | good | halogen–halogen and π-π interactions, comparable polarizability [1] |
| Chloroform | Moderate | good | similar to dichloromethane, enhanced density favours dispersion forces [3] |
| Diethyl ether | Low | limited | weak dipole moment and low dielectric constant impede solvation [1] |
| Hexane | Very low | negligible | non-polar environment cannot stabilise the nitro-induced dipole [1] |
| Dimethyl sulfoxide | High (aprotic) | good | strong dipole moment and high polarizability of sulfoxide oxygen [1] |
| N,N-Dimethylformamide | High (aprotic) | good | favourable dipole–dipole and donor–acceptor interactions [1] |
Literature on unsubstituted isoquinoline indicates that homolytic ring cleavage commences above approximately 1 270 kelvin with an overall first-order rate constant $$k = 10^{13.0}\, \exp(-75.5\times10^{3}/RT)\,\text{s}^{-1}$$ [4]. Given the electron-withdrawing nitro and halogen substituents in the target compound, the initial-bond dissociation energy is expected to be slightly lowered, but the aromatic core remains intact up to roughly 600 kelvin under inert conditions. Differential scanning calorimetry reports for close analogues place the extrapolated onset of exothermic decomposition at 540–560 kelvin, followed by rapid mass loss that releases small unsaturated fragments [5] [6].
| Parameter | Experimental or extrapolated value | Source |
|---|---|---|
| Onset of decomposition (in nitrogen) | 540–560 kelvin | thermogravimetric traces of halogenated nitroisoquinolines [5] |
| Arrhenius activation energy | ca. 315 kilojoules per mole (isoquinoline benchmark) | shock-tube study [4] |
| Primary gaseous products | ethyne, benzonitrile, cyanoacetylene | shock-tube study [4] |
| Secondary products | benzene, hydrogen cyanide, phenylacetylene, diacetylene | shock-tube study [4] |
The nitro group typically initiates homolytic cleavage, generating nitrogen dioxide and a cyclo-hexadienyl radical. Subsequent ring contraction and β-scission furnish the observed light fragments. Chlorine and fluorine substituents largely remain in condensed-phase residues because of the high bond energies of carbon–chlorine and carbon–fluorine linkages [4].
Characteristic absorption bands expected for a crystalline sample dispersed in potassium bromide are summarised below; assignments follow group-frequency correlations for isoquinoline derivatives [7] as well as experimental spectra of chlorinated and nitrated analogues [8] [9].
| Wavenumber / centimetres$$^{-1}$$ | Intensity | Functional motif | Diagnostic value |
|---|---|---|---|
| 3090–3030 | medium | aromatic carbon–hydrogen stretch | confirms fused benzopyridine core [7] |
| 2920–2850 | weak | methyl carbon–hydrogen stretch | verifies 6-methyl substitution [9] |
| 1580–1530 | strong | nitro antisymmetric nitrogen–oxygen stretch | hallmark of para-substituted nitro ring [7] |
| 1360–1330 | strong | nitro symmetric nitrogen–oxygen stretch | pairs with antisymmetric band [7] |
| 1250–1190 | medium | carbon–fluorine stretch (aryl) | fluorine substitution at position 7 [7] |
| 840–760 | medium | carbon–chlorine stretch (aryl) | chlorine substitution at position 1 [7] |
| 750–700 | medium | out-of-plane aromatic carbon–hydrogen bending | confirms substitution pattern [7] |
Chemical shifts were predicted by comparison with recorded spectra of isoquinoline, chlorinated isoquinolines and methyl-nitro isoquinoline analogues [10] [11] [12]. All values refer to tetramethylsilane at 25 °C in deuterated chloroform; coupling constants are given where resolvable.
Proton spectrum
| Proton label | Calculated shift / parts per million | Multiplicity | $$^{3}$$J / hertz | Structural environment |
|---|---|---|---|---|
| H-4 | 8.35 | doublet | 5.2 | ortho to nitrogen, meta to nitro |
| H-8 | 8.06 | doublet of doublets | 8.2 / 2.0 | ortho to fluorine |
| H-3 | 7.86 | doublet | 5.2 | vicinal to nitrogen |
| H-5 | 7.72 | singlet | – | flanked by nitro and methyl |
| Aromatic methyl (CH$$_3$$) | 2.55 | singlet | – | attached to carbon-6 |
Carbon Thirteen spectrum
| Carbon label | Calculated shift / parts per million | Characteristic feature | Literature analogue |
|---|---|---|---|
| C-1 (C–Cl) | 134 | chlorine α-shift downfield [12] | 1-chloroisoquinoline |
| C-5 (C–NO$$_2$$) | 149 | nitro ipso carbon deshielding [12] | 5-nitroisoquinoline |
| C-7 (C–F) | 161 (doublet, $$^{1}$$J$$_{CF}$$ ≈ 240 hertz) | carbon–fluorine coupling | 7-fluoroisoquinoline |
| C-6 (C–CH$$_3$$) | 141 | electron-donation from methyl | 6-methylisoquinoline |
| Methyl carbon | 21 | typical aromatic methyl | 6-methylisoquinoline |
| Remaining aromatic carbons | 123–138 | fused ring carbons | isoquinoline parent [10] |
These resonances collectively provide an unequivocal spectral fingerprint, as the simultaneous presence of carbon–fluorine coupling, a nitro-deshielded ipso carbon and a chlorine-induced alpha shift is unique to this substitution pattern.